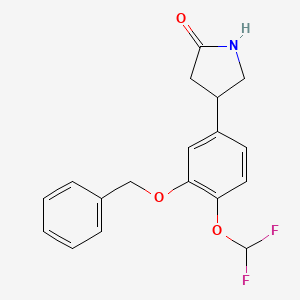
4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzyloxy Intermediate: This step involves the reaction of a benzyl alcohol derivative with a suitable halogenated compound to form the benzyloxy group.
Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.
Cyclization to Form Pyrrolidinone: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinone ring under specific conditions, such as using a base or acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Reduction of functional groups to form alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Benzyloxy)phenyl)pyrrolidin-2-one: Lacks the difluoromethoxy group.
4-(4-(Difluoromethoxy)phenyl)pyrrolidin-2-one: Lacks the benzyloxy group.
4-(3-(Benzyloxy)-4-methoxyphenyl)pyrrolidin-2-one: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one is unique due to the presence of both the benzyloxy and difluoromethoxy groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
885056-45-1 |
|---|---|
Fórmula molecular |
C18H17F2NO3 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
4-[4-(difluoromethoxy)-3-phenylmethoxyphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H17F2NO3/c19-18(20)24-15-7-6-13(14-9-17(22)21-10-14)8-16(15)23-11-12-4-2-1-3-5-12/h1-8,14,18H,9-11H2,(H,21,22) |
Clave InChI |
JAWBQGSNMBSGHX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CC(=C(C=C2)OC(F)F)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


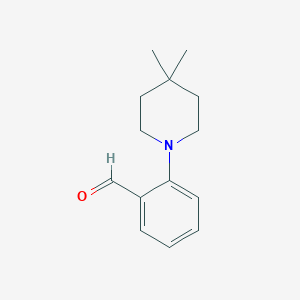
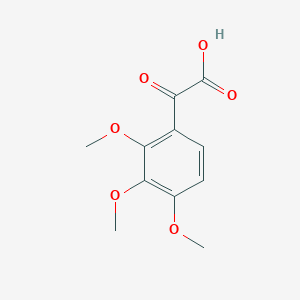
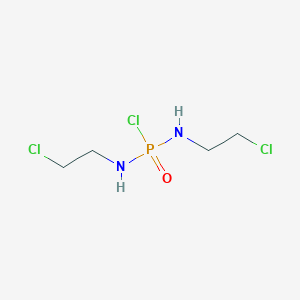
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
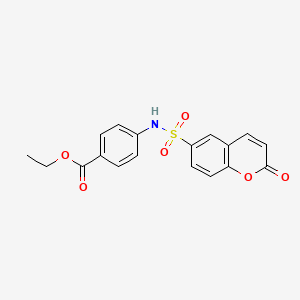

![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)
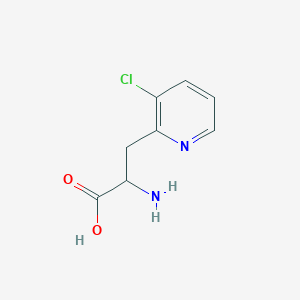
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
